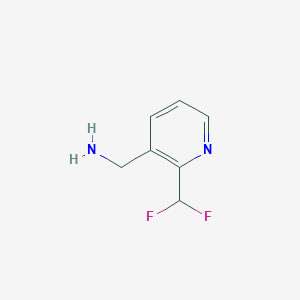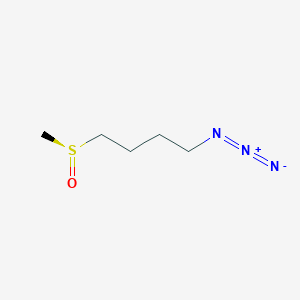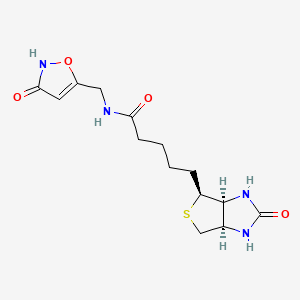
cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium is a complex compound that plays a significant role in various chemical reactions, particularly in the field of catalysis. This compound is known for its unique properties and its ability to facilitate a range of chemical transformations, making it valuable in both academic research and industrial applications.
准备方法
The synthesis of cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium involves several steps and specific reaction conditions. One common method involves the use of palladium catalysts in a Suzuki–Miyaura coupling reaction . This reaction typically requires a palladium precursor, such as palladium acetate (Pd(OAc)2), and a ligand, such as triphenylphosphine (PPh3), to form the active catalyst . The reaction conditions often include a base, such as potassium carbonate (K2CO3), and a solvent, such as dichloromethane .
化学反应分析
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by the palladium catalyst.
Common reagents used in these reactions include organoboron compounds, such as potassium organotrifluoroborate salts, and bases like potassium carbonate . The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
科学研究应用
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium has a wide range of scientific research applications, including:
Biology: This compound can be used to modify biological molecules, enabling the study of complex biological processes.
作用机制
The mechanism by which cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium exerts its effects involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition, where it forms a new bond with an electrophilic organic group, increasing its oxidation state.
Transmetalation: The nucleophilic organic group is transferred from the boron reagent to the palladium catalyst.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final product and regenerating the active catalyst.
相似化合物的比较
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium can be compared with other similar compounds, such as:
Triphenylphosphine;iron;dichloromethane;palladium: This compound also involves a palladium catalyst and is used in similar cross-coupling reactions.
Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron: Another related compound with similar catalytic properties.
The uniqueness of this compound lies in its specific combination of ligands and metals, which provide distinct reactivity and selectivity in various chemical reactions.
属性
分子式 |
C48H54FeNO3P2PdS- |
|---|---|
分子量 |
949.2 g/mol |
IUPAC 名称 |
cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/2C17H19P.C13H12N.CH4O3S.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;;/h2*1-6,9-12,17H,7-8,13-14H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);;/q;;-1;;; |
InChI 键 |
ZFKAPUVLPIURMW-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)


![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)




![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)


